molecular formula C27H33NO7 B11127645 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11127645
M. Wt: 483.6 g/mol
InChI Key: LHASVKKVCOTYAO-BZZOAKBMSA-N
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Description

5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including:

    Aldol Condensation: This reaction forms the core pyrrolidinone structure.

    Esterification: Introduction of ester groups to the aromatic rings.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinones: Compounds with similar core structures but different substituents.

    Benzoyl Derivatives: Compounds with benzoyl groups attached to various positions on the molecule.

Uniqueness

The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their positions on the molecule, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H33NO7/c1-17(2)16-35-19-9-7-18(8-10-19)25(29)23-24(21-12-11-20(33-4)15-22(21)34-5)28(13-6-14-32-3)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23-

InChI Key

LHASVKKVCOTYAO-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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